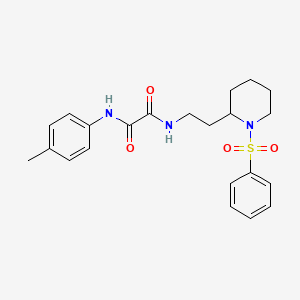

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-17-10-12-18(13-11-17)24-22(27)21(26)23-15-14-19-7-5-6-16-25(19)30(28,29)20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFAFIUASPOXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, typically using reagents like phenylsulfonyl chloride.

Coupling with Oxalamide: The final step involves coupling the piperidine intermediate with oxalamide derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce sulfides .

Scientific Research Applications

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound is also explored for its interactions with biological molecules, which could lead to new insights into biochemical pathways.

Mechanism of Action

The mechanism of action of N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Flavoring Agents: Umami Agonists

16.099) are approved flavoring agents that mimic umami taste by activating the hTAS1R1/hTAS1R3 receptor .

Key Findings :

- S336 and analogs exhibit low toxicity (NOEL = 100 mg/kg bw/day) with high safety margins (>500 million) due to rapid metabolism .

Antiviral Agents: HIV Entry Inhibitors

Oxalamides like BNM-III-170 and compound 27 (from ) target viral entry mechanisms.

Key Findings :

Enzyme Modulation: CYP Interactions

Key Findings :

- Methoxy and pyridinyl groups in S336 reduce CYP interactions, while bulkier substituents (e.g., phenylsulfonyl) may increase off-target binding.

Key Considerations :

- The target compound’s phenylsulfonyl group may slow hydrolysis compared to S336’s methoxybenzyl, necessitating specific toxicity evaluations.

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 342.45 g/mol. The presence of the phenylsulfonamide moiety enhances its reactivity, making it an interesting candidate for further research in medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may facilitate binding to these targets, while the piperidine ring and oxalamide moiety contribute to the overall stability and activity of the compound. Research indicates that similar compounds can act as inhibitors in various biological pathways, particularly in viral entry mechanisms .

In Vitro Studies

In studies involving related oxalamide compounds, significant antiviral activity was observed against HIV-1. For instance, compounds structurally similar to this compound demonstrated potent inhibitory effects on cell fusion and virus-cell interactions at low micromolar concentrations. These compounds were shown to block the gp120-CD4 interaction, crucial for HIV entry into host cells .

Case Studies

A systematic study involving analogs of oxalamides revealed their potential as HIV-1 entry inhibitors. These studies utilized surface plasmon resonance techniques to measure binding affinities, demonstrating that these compounds bind effectively to unliganded HIV-1 gp120 without interfering with the CD4 receptor .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C18H22N2O3S | 342.45 | Potential HIV entry inhibitor |

| NBD-556 (analog) | C18H22N2O3S | 342.45 | Inhibits gp120-CD4 interaction |

| NBD-557 (analog) | C18H22N2O3S | 342.45 | Active against AZT-resistant strains |

Q & A

Q. What are the established synthetic routes for N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the phenylsulfonyl-piperidine intermediate via nucleophilic substitution or sulfonylation of piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Oxalamide linkage using oxalyl chloride or ethyl oxalyl chloride with controlled stoichiometry to minimize dimerization .

- Optimization: Use continuous flow reactors for scalability (reported for analogs, improving yield by 15–20%) and chromatography (e.g., silica gel or HPLC) for purification .

Q. Which analytical techniques are critical for structural validation of this compound?

- Nuclear Magnetic Resonance (NMR): and NMR confirm piperidine ring geometry, sulfonyl group position, and oxalamide connectivity. For example, sulfonyl protons appear at δ 3.0–3.5 ppm in DMSO-d6 .

- Mass Spectrometry (HRMS/ESI-MS): Validates molecular weight (estimated ~450–470 g/mol for analogs) and detects impurities (e.g., dimerization byproducts) .

- X-ray Crystallography: Resolves stereochemistry of the piperidine ring and oxalamide conformation, though limited data exists for this specific compound .

Q. What preliminary biological activities have been observed in structurally related compounds?

- Enzyme Inhibition: Analogous sulfonamide-piperidine-oxalamides show inhibition of tyrosinase (IC ~5–10 µM) and cytochrome P450 isoforms (e.g., CYP4F11) via hydrogen bonding with catalytic residues .

- Receptor Binding: Fluorophenyl analogs exhibit moderate affinity for serotonin receptors (K ~100–300 nM) in radioligand assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Key Modifications:

- Piperidine Substituents: Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability .

- Oxalamide Linker: Replace with thioamide or urea groups to assess hydrogen-bonding flexibility .

- Methodology: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzymatic inhibition kinetics) to prioritize analogs .

Q. How can contradictory data on biological targets (e.g., enzyme vs. receptor activity) be resolved?

- Approach:

- Case Study: A related oxalamide showed dual activity against P450 enzymes and GPCRs; resolving this required tissue-specific pharmacokinetic profiling .

Q. What strategies mitigate instability of the sulfonamide group under physiological conditions?

- Stabilization Methods:

- pH Buffering: Maintain pH 7.4–8.0 in formulation buffers to prevent hydrolysis .

- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, which is cleaved in vivo by esterases .

Q. How can computational models predict pharmacokinetic properties like blood-brain barrier (BBB) penetration?

- Tools: Use QSAR models (e.g., SwissADME) to calculate logP (estimated ~2.5–3.0 for analogs) and polar surface area (<90 Ų suggests BBB permeability) .

- Validation: Compare with in situ perfusion assays in rodent models .

Q. What experimental designs address low solubility in aqueous media?

- Solubility Enhancement:

- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to increase solubility by 10–50 fold .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.